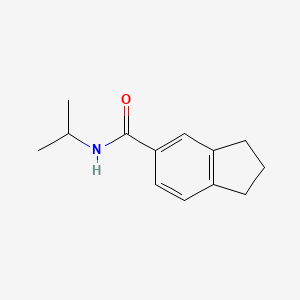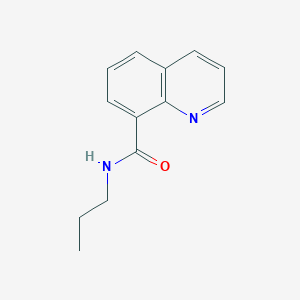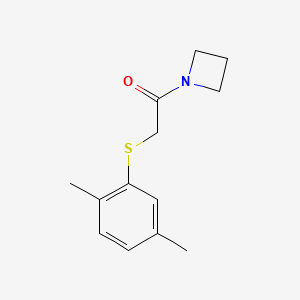
Azetidin-1-yl-(2,3-dimethylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidin-1-yl-(2,3-dimethylphenyl)methanone, also known as ADM, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. ADM belongs to the class of azetidine derivatives that possess a unique four-membered ring structure.
作用機序
The mechanism of action of Azetidin-1-yl-(2,3-dimethylphenyl)methanone is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, this compound has been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. Additionally, this compound has been found to modulate the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the regulation of inflammation and tissue remodeling.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. This compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the regulation of inflammation. This compound has also been found to improve cognitive function in animal models of Alzheimer's disease by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
Azetidin-1-yl-(2,3-dimethylphenyl)methanone has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized in the laboratory using standard organic chemistry techniques. This compound is also relatively stable and can be stored for extended periods without degradation. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to use in aqueous-based assays. Additionally, this compound has poor bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of Azetidin-1-yl-(2,3-dimethylphenyl)methanone. One potential direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Additionally, future studies could focus on improving the bioavailability of this compound by developing new formulations or delivery methods. Furthermore, future studies could investigate the mechanism of action of this compound in more detail to better understand its therapeutic effects. Finally, this compound could be used as a scaffold for the development of new compounds with improved therapeutic properties.
合成法
The synthesis of Azetidin-1-yl-(2,3-dimethylphenyl)methanone involves the reaction of 2,3-dimethylbenzoyl chloride with azetidine in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain pure this compound. The yield of this compound synthesis is typically around 50%, and the purity of the final product can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy.
科学的研究の応用
Azetidin-1-yl-(2,3-dimethylphenyl)methanone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to exhibit anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, this compound has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. This compound has also been studied for its potential neuroprotective effects, as it has been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
azetidin-1-yl-(2,3-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-5-3-6-11(10(9)2)12(14)13-7-4-8-13/h3,5-6H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSBAOFIDYTDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7474787.png)

![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474796.png)

![6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474826.png)



![6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474870.png)

![N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide](/img/structure/B7474885.png)
![6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7474891.png)
